molecular formula C13H12ClNO B3042711 1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65619-29-6

1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B3042711
CAS RN: 65619-29-6
M. Wt: 233.69 g/mol
InChI Key: PNHZFEULIUHIQX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes its reactivity with various reagents, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, solubility, etc. Chemical properties can include acidity or basicity, reactivity with other compounds, stability, etc .

Scientific Research Applications

Catalysis

The ligand 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine forms Schiff-base metal complexes when combined with transition metals like Cu(II) . These complexes have been extensively studied for their catalytic activities . Notably, the Cu(II) complex demonstrates remarkable catalytic efficiency in Claisen–Schmidt condensation reactions , leading to the synthesis of chalcone derivatives. Its superior performance compared to other catalysts makes it a promising candidate for green and efficient synthetic methodologies.

Organic Synthesis

1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile serves as a valuable intermediate in organic synthesis. Researchers utilize it to create more complex molecules, especially in the agrochemical, pharmaceutical, and dyestuff industries . Its versatile reactivity allows for the construction of diverse chemical structures, making it an essential building block.

Anti-Inflammatory Agents

Chalcone derivatives derived from similar compounds exhibit potent anti-inflammatory properties. For instance, SGCH 19 (a related chalcone) demonstrates high efficacy, potentially surpassing reference drugs like indomethacin and ibuprofen . Researchers explore the anti-inflammatory potential of 1-(3-chlorophenyl)-4-oxocyclohexanecarbonitrile and its derivatives to develop novel therapeutic agents.

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its binding to receptors, its effect on enzymatic activity, or other biochemical pathways .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards (flammability, corrosiveness, etc.), and appropriate safety precautions when handling it .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or in the understanding of its properties .

properties

IUPAC Name

1-(3-chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHZFEULIUHIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229011
Record name Cyclohexanecarbonitrile, 1-(3-chlorophenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile

CAS RN

65619-29-6
Record name Cyclohexanecarbonitrile, 1-(3-chlorophenyl)-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65619-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarbonitrile, 1-(3-chlorophenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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